1-(2-Bromo-4-nitrophenyl)pyrrolidin-2-one
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Overview
Description
1-(2-Bromo-4-nitrophenyl)pyrrolidin-2-one is an organic compound with the molecular formula C10H9BrN2O3 It is a derivative of pyrrolidinone, featuring a bromine and nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-4-nitrophenyl)pyrrolidin-2-one typically involves the following steps:
Nitration: The starting material, 2-bromoaniline, undergoes nitration to introduce a nitro group at the para position relative to the bromine atom. This reaction is usually carried out using a mixture of concentrated sulfuric acid and nitric acid.
Cyclization: The nitrated product is then subjected to cyclization with succinic anhydride in the presence of a base such as sodium acetate. This step forms the pyrrolidinone ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-4-nitrophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products depend on the nucleophile used, e.g., 1-(2-Amino-4-nitrophenyl)pyrrolidin-2-one.
Reduction: 1-(2-Bromo-4-aminophenyl)pyrrolidin-2-one.
Oxidation: Products vary based on the specific oxidizing conditions.
Scientific Research Applications
1-(2-Bromo-4-nitrophenyl)pyrrolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-nitrophenyl)pyrrolidin-2-one depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The bromine and nitro groups can interact with the active sites of enzymes, leading to inhibition of their activity. The pyrrolidinone ring can also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloro-4-nitrophenyl)pyrrolidin-2-one: Similar structure but with a chlorine atom instead of bromine.
1-(2-Bromo-4-aminophenyl)pyrrolidin-2-one: Similar structure but with an amino group instead of a nitro group.
Uniqueness
1-(2-Bromo-4-nitrophenyl)pyrrolidin-2-one is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and potential biological activity
Properties
IUPAC Name |
1-(2-bromo-4-nitrophenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3/c11-8-6-7(13(15)16)3-4-9(8)12-5-1-2-10(12)14/h3-4,6H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEZVDYQQOXIJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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